(3-(6-Phenylhexyl)phenyl)boronic acid
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Overview
Description
(3-(6-Phenylhexyl)phenyl)boronic acid: is an organic compound with the molecular formula C18H23BO2 It is a boronic acid derivative characterized by the presence of a phenyl group attached to a hexyl chain, which is further connected to another phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(6-Phenylhexyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with a suitable hexylphenyl derivative. One common method includes the use of Grignard reagents or organolithium compounds to introduce the hexyl chain, followed by the addition of boronic acid functionality. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (3-(6-Phenylhexyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced boron species.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: (3-(6-Phenylhexyl)phenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions. It serves as a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology and Medicine: In biological research, boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in the design of sensors and probes for detecting sugars and other biomolecules. This compound can be utilized in the development of diagnostic tools and drug delivery systems.
Industry: The compound finds applications in the production of polymers and materials with specific properties. It can be incorporated into polymer backbones to impart unique characteristics such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of (3-(6-Phenylhexyl)phenyl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, including catalysis, sensing, and drug delivery. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid with a single phenyl group.
Hexylboronic acid: Contains a hexyl chain attached to the boronic acid group.
(4-(6-Phenylhexyl)phenyl)boronic acid: A positional isomer with the boronic acid group attached at a different position on the phenyl ring.
Uniqueness: (3-(6-Phenylhexyl)phenyl)boronic acid is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both phenyl and hexyl groups provides a balance of hydrophobic and hydrophilic characteristics, making it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
[3-(6-phenylhexyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BO2/c20-19(21)18-14-8-13-17(15-18)12-5-2-1-4-9-16-10-6-3-7-11-16/h3,6-8,10-11,13-15,20-21H,1-2,4-5,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBKPQIDBPGKNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCCCCCC2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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